4-Bromo-N,N-bis(4-nitrophenyl)aniline
Description
4-Bromo-N,N-bis(4-nitrophenyl)aniline is a substituted aniline derivative featuring a bromine atom at the para position of the central aromatic ring and two 4-nitrophenyl groups attached to the nitrogen atom. This compound belongs to the class of triphenylamine derivatives, which are widely studied for their electronic and optical properties due to their conjugated π-system and tunable electron-withdrawing/donating substituents.
Properties
Molecular Formula |
C18H12BrN3O4 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H12BrN3O4/c19-13-1-3-14(4-2-13)20(15-5-9-17(10-6-15)21(23)24)16-7-11-18(12-8-16)22(25)26/h1-12H |
InChI Key |
PCAQIZYFWWBVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(4-nitrophenyl)aniline typically involves the bromination of aniline derivatives followed by nitration. The process can be summarized as follows:
Bromination: Aniline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.
Nitration: The brominated aniline is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-bis(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding nitroaniline derivatives.
Reduction: Formation of 4-Bromo-N,N-bis(4-aminophenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N,N-bis(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-bis(4-nitrophenyl)aniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further biochemical reactions. The bromine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and properties:
Electronic and Optical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) groups in 4-bromo-N,N-bis(4-nitrophenyl)aniline create a strong electron-deficient core, favoring charge-transfer interactions. In contrast, methoxy (-OMe) or alkyl substituents (e.g., butyl) enhance electron density, reducing bandgap energies .
- Bandgap Modulation : Thiophene-based derivatives (e.g., NMOTPA, NMTPA) exhibit tunable bandgaps (1.34–2.34 eV), enabling near-infrared (NIR) electrochromism. Nitro-substituted analogs likely have higher bandgaps due to reduced conjugation from steric hindrance .
- Redox Stability : Nitro groups may decrease redox stability compared to methoxy or alkylated analogs, as seen in similar triphenylamine-based electrochromic polymers .
Key Research Findings
Crystallographic Data : Structural analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with nitro groups influencing molecular packing and intermolecular interactions .
Safety Considerations: Bromine and nitro groups necessitate careful handling.
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